molecular formula C16H16ClN3O3 B2790371 N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1904047-58-0

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No.: B2790371
CAS No.: 1904047-58-0
M. Wt: 333.77
InChI Key: OWFBACYJVMBEAI-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a small-molecule compound featuring a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a pyridin-3-yloxy group and an aryl carboxamide moiety.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-22-15-5-4-11(17)7-14(15)19-16(21)20-9-13(10-20)23-12-3-2-6-18-8-12/h2-8,13H,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFBACYJVMBEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic compound with a complex structure that shows promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an azetidine ring, a chloro-substituted methoxyphenyl group, and a pyridin-3-yloxy moiety. Its molecular formula is C16H16ClN3O3C_{16}H_{16}ClN_{3}O_{3}, with a molecular weight of 333.77 g/mol. The presence of these functional groups suggests diverse interactions within biological systems, contributing to its pharmacological potential.

PropertyValue
Molecular FormulaC16H16ClN3O3C_{16}H_{16}ClN_{3}O_{3}
Molecular Weight333.77 g/mol
CAS Number1904047-58-0

Preliminary studies indicate that this compound may exert its biological effects through interactions with specific enzymes or receptors involved in disease pathways. The azetidine and pyridine moieties are particularly significant as they may facilitate binding to target proteins, enhancing the compound's efficacy.

Interaction Studies

Molecular docking simulations have been employed to predict how this compound interacts with various biological targets. For instance, studies on structurally similar compounds have demonstrated that specific interactions with receptor sites can lead to enhanced pharmacological effects, including anti-cancer and anti-inflammatory activities.

Anticancer Properties

Research has shown that compounds with similar structural characteristics exhibit significant activity against various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation in certain cancer types, potentially making it a candidate for further development as an anti-cancer agent.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been noted. Similar compounds have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound could play a role in treating inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds reveals how variations in substituents can influence biological activity:

Compound NameStructure FeaturesBiological Activity
1-(5-cyanopyridin-2-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamideContains cyanide instead of chlorinePotential anti-cancer activity
2-(3-bromopyridin-2-yl)azetidineLacks methoxy groupAntimicrobial properties
3-(5-bromopyridin-2-yloxy)azetidineContains bromine instead of chlorineNeuroprotective effects

This table illustrates that while these compounds share some structural elements, differences in substituents can significantly affect their biological activities and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to this compound:

  • Antitumor Activity : A study on pyrazole derivatives reported that certain analogs showed significant inhibition against BRAF(V600E), a common mutation in melanoma .
  • Neuroprotective Effects : Research indicated that compounds with similar structures exhibited neuroprotective properties, suggesting potential applications in treating neurodegenerative disorders .
  • Synergistic Effects : Some derivatives have shown enhanced cytotoxicity when used in combination with established chemotherapeutic agents like doxorubicin, indicating possible synergistic effects that could improve treatment outcomes in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological pathways, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies have indicated that this compound may inhibit the growth of cancer cells. For instance, derivatives of similar structures have shown significant activity against leukemia cell lines, suggesting a potential for developing anticancer therapies .
  • Antimicrobial Properties : Research has highlighted the antimicrobial effects of compounds with similar structures. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions.

  • Mechanism of Action : The compound's pyridine ring can interact with enzymes involved in metabolic pathways, while the azetidine structure enhances binding affinity to target proteins. This dual mechanism may lead to various pharmacological effects .

Industrial Applications

In addition to its medicinal uses, this compound can be utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Data Table: Summary of Biological Activities

Activity Description References
AnticancerInhibits growth in leukemia cell lines; potential for drug development
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryMay inhibit pro-inflammatory cytokines; potential therapeutic applications in inflammatory diseases

Antitumor Activity

A study on similar pyridine derivatives reported significant prolongation of survival time in L1210 leukemia-bearing mice treated with specific analogs of azetidine derivatives. This highlights their potential as antitumor agents .

Mechanistic Insights

Molecular docking studies have demonstrated that this compound effectively binds to target proteins involved in cancer progression. This provides insights into the compound's mechanism of action and supports further research into its therapeutic potential .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolic studies.

ConditionsReagentsProductsReference
Acidic hydrolysisHCl (aq.), 100°CAzetidine-1-carboxylic acid derivative
Basic hydrolysisNaOH (aq.), refluxCorresponding carboxylate salt
  • Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to cleavage of the C–N bond.

Nucleophilic Substitution at the Azetidine Ring

The strained four-membered azetidine ring is susceptible to nucleophilic substitution, particularly at the nitrogen or adjacent carbons.

Reaction TypeReagentsProductsReference
AlkylationAlkyl halides, DIPEAN-Alkylated azetidine derivatives ,
Ring-openingGrignard reagentsLinear amine products
  • Regioselectivity : Steric and electronic effects from the pyridinyloxy and methoxyphenyl groups direct substitution to less hindered positions .

Ether Linkage Cleavage

The pyridin-3-yloxy ether bond can undergo cleavage under strong acidic or oxidative conditions.

ConditionsReagentsProductsReference
Acidic cleavageHBr, acetic acidPhenol and pyridin-3-ol derivatives
Oxidative cleavageNaIO₄, H₂OFragmented aromatic products
  • Application : Modifying the ether linkage allows tuning of pharmacokinetic properties .

Electrophilic Aromatic Substitution

The electron-rich 5-chloro-2-methoxyphenyl group undergoes electrophilic substitution, guided by directing effects.

ReactionReagentsPosition SubstitutedReference
NitrationHNO₃, H₂SO₄Para to methoxy
HalogenationCl₂, FeCl₃Ortho/para to chloro
  • Mechanistic Note : Methoxy groups activate the ring for ortho/para substitution, while chloro groups deactivate it.

Oxidation Reactions

The methoxy group and pyridine ring may undergo oxidation under specific conditions.

SubstrateOxidizing AgentProductsReference
Methoxy groupKMnO₄, acidic conditionsQuinone derivatives
Pyridine ringmCPBAN-Oxide derivatives

Salt Formation via Acid-Base Reactions

The carboxamide’s NH group participates in salt formation with acids, enhancing solubility.

AcidProduct TypeApplicationReference
HClHydrochloride saltImproved bioavailability
Citric acidCitrate saltFormulation optimization

Comparison with Similar Compounds

Quinoline-Based Analogs (Patent Compounds)

Several quinoline derivatives from share functional similarities, such as chloro, methoxy, and pyridyloxy substituents. For example:

  • (E/Z)-N-(4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-4-(dimethylamino)-but-2-enamide Key Differences: Larger quinoline core (vs. azetidine), additional cyano and enamide groups. Implications: The quinoline scaffold may enhance planar stacking interactions with biological targets like kinases, but the increased ring size could reduce metabolic stability compared to the compact azetidine system .

Oxadiazole-Thiol Derivatives (Anticancer Agents)

highlights 2-chloro-N-(aryl substituted) acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol, such as Compound 6e :

  • N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide Key Differences: Oxadiazole-thiol moiety (absent in the target compound) and a pyridin-2-yl group (vs. pyridin-3-yloxy). Activity: IC50 values of 4.6 μM (PANC-1) and 2.2 μM (HepG2), indicating potent cytotoxicity.

Pyridinecarboxamide Derivatives

describes 5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide:

  • Key Differences : Dual pyridine rings, piperazinyl group, and hydroxyethoxyethyl chain (vs. azetidine and pyridin-3-yloxy).
  • Implications : The hydrophilic piperazinyl group may improve solubility, whereas the azetidine in the target compound could enhance membrane permeability .

Comparative Data Table

Compound Core Structure Key Substituents Reported Activity (IC50) Source
N-(5-Chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide Azetidine 5-Cl-2-MeO-phenyl, pyridin-3-yloxy N/A Target
Quinoline derivatives (e.g., E/Z compounds from ) Quinoline Cl, F, tetrahydrofuran-3-yloxy, enamide N/A
Compound 6e ( ) Oxadiazole-thiol 4-MeO-phenyl, pyridin-3-yl, sulfanyl-acetamide 4.6 μM (PANC-1), 2.2 μM (HepG2)
5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-... ( ) Pyridinecarboxamide Cl, piperazinyl, hydroxyethoxyethyl N/A

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldPurity Method
Azetidine formationPOCl₃, DMF, 130°C79%TLC, NMR
Pyridine couplingPd(OAc)₂, XPhos, 80°C72%HPLC

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C2, pyridinyloxy at C3) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the azetidine ring.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (e.g., [M+H]⁺ = 388.08 for C₁₇H₁₆ClN₃O₃).
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in related azetidine derivatives .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme Inhibition Assays :
    • FAAH (Fatty Acid Amide Hydrolase) Inhibition : Use fluorogenic substrates (e.g., arachidonoyl-7-amino-4-methylcoumarin) to measure IC₅₀ values .
  • Cytotoxicity Screening :
    • MTT Assay on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or ion channels, given structural similarity to neuroactive compounds .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Answer:
SAR strategies focus on:

  • Substituent Effects :
    • Chloro vs. Fluoro at the phenyl ring: Fluorine enhances metabolic stability but may reduce FAAH affinity .
    • Pyridine Position : 3-Pyridinyloxy groups improve solubility compared to 2- or 4-substituted analogs .
  • Azetidine Ring Modifications :
    • N-Methylation increases lipophilicity but may hinder target engagement .

Q. Table 2: SAR Trends in Analogous Compounds

ModificationBiological EffectReference
5-Cl → 5-F↑ Metabolic stability, ↓ IC₅₀
Pyridin-3-yl → Pyridin-4-yl↓ Solubility, ↑ Toxicity

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Common discrepancies arise from:

  • Assay Variability : Standardize protocols (e.g., FAAH assay pH, incubation time) to minimize inter-lab differences .
  • Compound Purity : Use orthogonal methods (HPLC + NMR) to confirm >95% purity before testing .
  • Cell Line Selection : Compare activity in multiple lines (e.g., HEK293 vs. primary neurons) to identify tissue-specific effects .

For example, inconsistent cytotoxicity data may stem from differences in cell passage number or serum concentration in media.

Advanced: What computational methods predict the pharmacological mechanism of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with FAAH’s catalytic triad (Ser241, Ser217, Lys142) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS software) .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., logP < 3.5 preferred for CNS targets) .

Advanced: How does this compound compare to structural analogs like BMS-204352?

Answer:

  • Structural Differences : BMS-204352 contains a trifluoromethyl group and indole core, enhancing ion channel modulation (e.g., KCNQ4 activation) .
  • Biological Activity :
    • N-(5-chloro-2-methoxyphenyl) derivatives show dual FAAH/COX-2 inhibition, unlike BMS-204352’s selective ion channel effects .
    • Toxicity Profile : Azetidine carboxamides generally exhibit lower hepatotoxicity than indole-based analogs .

Advanced: What strategies improve the compound’s stability under physiological conditions?

Answer:

  • pH Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify hydrolysis-prone sites (e.g., carboxamide bond) .
  • Prodrug Design : Mask the pyridinyloxy group with acetyl or PEGylated moieties to enhance plasma stability .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent azetidine ring oxidation .

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